Cas no 1369147-54-5 (2-Azabicyclo[4.1.0]heptan-7-amine)

2-Azabicyclo[4.1.0]heptan-7-amine is a bicyclic amine compound featuring a strained aziridine ring fused to a cyclohexane scaffold. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound serves as a versatile intermediate for ring-opening reactions, nucleophilic additions, and cycloadditions due to its high ring strain and basic amine functionality. Its rigid bicyclic framework also contributes to stereochemical control in asymmetric synthesis. Researchers utilize this compound to access complex heterocyclic systems, highlighting its importance in medicinal chemistry and material science applications. Proper handling is advised due to its potential reactivity.
2-Azabicyclo[4.1.0]heptan-7-amine structure
1369147-54-5 structure
Product Name:2-Azabicyclo[4.1.0]heptan-7-amine
CAS No:1369147-54-5
MF:C6H12N2
MW:112.172881126404
CID:6265956
PubChem ID:82418976
Update Time:2025-10-28

2-Azabicyclo[4.1.0]heptan-7-amine Chemical and Physical Properties

Names and Identifiers

    • 2-azabicyclo[4.1.0]heptan-7-amine
    • 1369147-54-5
    • EN300-7003352
    • 2-Azabicyclo[4.1.0]heptan-7-amine
    • Inchi: 1S/C6H12N2/c7-5-4-2-1-3-8-6(4)5/h4-6,8H,1-3,7H2
    • InChI Key: LQQMHOHVUKIJDL-UHFFFAOYSA-N
    • SMILES: N1CCCC2C(C12)N

Computed Properties

  • Exact Mass: 112.100048391g/mol
  • Monoisotopic Mass: 112.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 38Ų

2-Azabicyclo[4.1.0]heptan-7-amine Pricemore >>

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Additional information on 2-Azabicyclo[4.1.0]heptan-7-amine

Comprehensive Overview of 2-Azabicyclo[4.1.0]heptan-7-amine (CAS No. 1369147-54-5): Properties, Applications, and Research Insights

The compound 2-Azabicyclo[4.1.0]heptan-7-amine (CAS No. 1369147-54-5) is a bicyclic amine with a unique structural framework, making it a subject of significant interest in pharmaceutical and organic chemistry research. Its molecular architecture, featuring a fused azabicyclo ring system, offers versatile reactivity and potential applications in drug discovery and material science. Researchers and industry professionals are increasingly exploring its utility due to its ability to serve as a key intermediate in synthesizing complex bioactive molecules.

One of the most searched questions about 2-Azabicyclo[4.1.0]heptan-7-amine revolves around its synthetic routes and reactivity. The compound can be synthesized through cyclization reactions involving appropriately functionalized precursors, often employing transition metal catalysis or photochemical methods. Recent advancements in green chemistry have also spurred interest in developing sustainable synthetic protocols for this molecule, aligning with the global push toward environmentally friendly processes. Its stereochemistry and conformational flexibility further contribute to its appeal in designing enantioselective catalysts and chiral auxiliaries.

In the context of drug discovery, 2-Azabicyclo[4.1.0]heptan-7-amine has garnered attention for its potential as a scaffold in medicinal chemistry. Its rigid bicyclic structure can mimic natural product motifs, enabling the development of novel therapeutics targeting neurological and metabolic disorders. For instance, derivatives of this compound have been investigated for their bioactivity in modulating enzyme function or receptor interactions. This aligns with current trends in precision medicine, where researchers seek structurally diverse compounds to address unmet medical needs.

Another hot topic tied to this compound is its role in material science. The azabicyclo core can be incorporated into polymers or supramolecular assemblies to enhance thermal stability or mechanical properties. Innovations in smart materials and nanotechnology have further highlighted its potential, particularly in creating responsive coatings or drug delivery systems. Such applications resonate with the growing demand for multifunctional materials in industries ranging from healthcare to electronics.

From an analytical perspective, 2-Azabicyclo[4.1.0]heptan-7-amine presents challenges and opportunities in characterization techniques. Advanced methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to elucidate its structure and purity. These techniques are critical for ensuring reproducibility in research and industrial applications, a concern frequently raised by quality control professionals and synthetic chemists.

In summary, 2-Azabicyclo[4.1.0]heptan-7-amine (CAS No. 1369147-54-5) is a multifaceted compound with broad relevance across scientific disciplines. Its structural uniqueness, combined with emerging applications in drug development and advanced materials, positions it as a valuable target for ongoing research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovation and sustainability in chemistry.

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